![molecular formula C19H17F3N2O2 B2629787 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid CAS No. 2253639-75-5](/img/structure/B2629787.png)
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid
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Overview
Description
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid is a complex organic compound that combines a benzonitrile moiety with an amino-substituted cyclopropyl group and is stabilized as a trifluoroacetic acid salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via a cyclopropanation reaction, where a phenyl-substituted alkene reacts with a carbene precursor.
Benzonitrile Formation: The benzonitrile moiety is introduced through a nucleophilic aromatic substitution reaction, where a suitable nitrile precursor reacts with the amino-substituted cyclopropyl intermediate.
Salt Formation: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Structure
The compound's structure can be broken down into two main components:
- 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile : This part of the molecule features a cyclopropyl group attached to an amino group, contributing to its unique pharmacological properties.
- 2,2,2-Trifluoroacetic acid : Known for its ability to enhance solubility and stability of compounds in biological systems.
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. Notably, it has been associated with the inhibition of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation and cancer progression.
Case Study: LSD1 Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory activity against LSD1, making them potential candidates for cancer therapeutics. A study highlighted that modifications to the cyclopropyl group could enhance potency and selectivity against cancer cell lines .
Anti-inflammatory Properties
Another area of exploration is the compound's role in modulating inflammatory responses. Agonists derived from similar structures have shown promise in boosting the resolution of inflammation, suggesting potential applications in treating chronic inflammatory diseases .
Neuropharmacology
The compound's structural features suggest it may interact with neurotransmitter systems. Studies have explored its effects on neurochemical pathways, indicating possible applications in treating neurological disorders such as depression and anxiety .
Drug Development
The synthesis of this compound has been optimized for better bioavailability and efficacy. Researchers have focused on modifying the core structure to improve pharmacokinetic properties while maintaining therapeutic efficacy .
Comparative Analysis of Related Compounds
Compound Name | Target Enzyme | Potency (IC50) | Application Area |
---|---|---|---|
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile | LSD1 | 1.6 µM | Cancer therapy |
4-Cyanophenyl derivatives | Various kinases | Varies | Anti-inflammatory |
Cyclopropylamine derivatives | Neurotransmitter receptors | Varies | Neuropharmacology |
Mechanism of Action
The mechanism by which 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into molecular structures, affecting binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile: Similar in structure but without the trifluoroacetic acid salt.
2-Phenylcyclopropylamine: Lacks the benzonitrile moiety.
Benzonitrile derivatives: Various compounds with different substituents on the benzonitrile ring.
Uniqueness
The combination of the cyclopropyl group, amino group, and benzonitrile moiety in 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid provides unique chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Biological Activity
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a benzonitrile moiety with an amino-substituted cyclopropyl group, stabilized as a trifluoroacetic acid salt. The unique structural features of this compound suggest various interactions with biological targets, particularly in the realm of pharmacology.
Chemical Structure and Properties
The chemical structure of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile can be represented as follows:
- Molecular Formula: C_{18}H_{19}F_3N_2
- CAS Number: 2253639-75-5
- Molecular Weight: 362.3 g/mol
This compound exhibits a trifluoroacetate salt formation which enhances its solubility and stability in biological systems .
The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system, particularly the serotonin receptors. Research indicates that derivatives of cyclopropylamines, such as this compound, can act as selective serotonin receptor agonists. Specifically, it has been shown to exhibit selectivity for the 5-HT2C receptor, which is implicated in mood regulation and psychotic disorders .
Antipsychotic Properties
Recent studies have highlighted the antipsychotic potential of compounds related to 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile. For instance, N-substituted (2-phenylcyclopropyl)methylamines were designed to selectively activate the 5-HT2C receptor while avoiding β-arrestin recruitment, which is associated with fewer side effects typical of traditional antipsychotics. One notable compound in this series displayed an EC50 of 23 nM in calcium flux assays, indicating strong receptor activation .
Inhibitory Effects on LSD1
The compound has also been investigated for its inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 has therapeutic implications in cancer treatment and neurodegenerative diseases. The cyclopropylamine structure is believed to enhance binding affinity to LSD1 due to steric effects and electronic properties .
Case Studies and Research Findings
Properties
IUPAC Name |
4-[amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.C2HF3O2/c18-11-12-6-8-14(9-7-12)17(19)16-10-15(16)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-9,15-17H,10,19H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYOHOBTUIYMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)C#N)N)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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